5-Amino-2-ethylisoindoline-1,3-dione
Overview
Description
5-Amino-2-ethylisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. This compound is part of the isoindoline-1,3-dione family, which is known for its diverse chemical reactivity and significant applications in various fields such as pharmaceuticals, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-ethylisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of tetraynes with imidazole derivatives and oxygen, producing multifunctionalized tricyclic isoindoline-1,3-diones in good to excellent yields without the need for metals, catalysts, or bases .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to ensure sustainability and environmental friendliness. Solventless conditions and simple heating methods are used to synthesize isoindoline-1,3-dione derivatives, which are then purified using green methodologies .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-ethylisoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: Coupled oxidation reactions with imidazoles and tetraynes.
Reduction: Reduction reactions involving the isoindoline nucleus.
Substitution: Substitution reactions with various reagents to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include imidazole derivatives, tetraynes, and oxygen. The reactions are typically carried out under mild conditions without the need for metals or catalysts .
Major Products Formed
The major products formed from these reactions are multifunctionalized tricyclic isoindoline-1,3-diones, which have multiple rings and complex structures .
Scientific Research Applications
5-Amino-2-ethylisoindoline-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a therapeutic agent due to its diverse biological properties.
Industry: Utilized in the production of pharmaceuticals, herbicides, colorants, dyes, and polymer additives.
Mechanism of Action
The mechanism of action of 5-Amino-2-ethylisoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptorsAdditionally, it inhibits β-amyloid protein aggregation, indicating its potential in treating Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Amino-2-ethylisoindoline-1,3-dione include other isoindoline-1,3-dione derivatives such as:
N-isoindoline-1,3-dione: Known for its diverse chemical reactivity and applications in various fields.
Multifunctionalized isoindole-1,3-diones: Synthesized via the coupled oxidation of imidazoles and tetraynes.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate dopamine receptors and inhibit β-amyloid protein aggregation sets it apart from other similar compounds .
Properties
IUPAC Name |
5-amino-2-ethylisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-12-9(13)7-4-3-6(11)5-8(7)10(12)14/h3-5H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPAHWUHXOWZCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C1=O)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595709 | |
Record name | 5-Amino-2-ethyl-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55080-55-2 | |
Record name | 5-Amino-2-ethyl-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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